molecular formula C4H7ClN2O5 B8379997 Chloromethyl 2-(nitrooxy)ethylcarbamate

Chloromethyl 2-(nitrooxy)ethylcarbamate

Cat. No.: B8379997
M. Wt: 198.56 g/mol
InChI Key: DYMWVLNWZJQRNG-UHFFFAOYSA-N
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Description

Chloromethyl 2-(nitrooxy)ethylcarbamate is a specialized chemical reagent of interest in organic synthesis and medicinal chemistry research. The compound features both a carbamate and a nitrooxy functional group, a combination that may be exploited in the design of prodrugs or bioactive molecules. Carbamate groups are widely utilized in drug design for their enhanced stability and ability to improve pharmacokinetic properties . The reactive chloromethyl group can serve as an alkylating agent or be used to introduce the carbamate moiety into more complex molecular architectures. The nitrooxy group is a known nitric oxide (NO) donor, which could potentially be leveraged in the development of compounds with targeted vasodilatory activity. Researchers can use this bifunctional reagent to modify physicochemical properties or as a building block in multi-step synthetic sequences. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C4H7ClN2O5

Molecular Weight

198.56 g/mol

IUPAC Name

chloromethyl N-(2-nitrooxyethyl)carbamate

InChI

InChI=1S/C4H7ClN2O5/c5-3-11-4(8)6-1-2-12-7(9)10/h1-3H2,(H,6,8)

InChI Key

DYMWVLNWZJQRNG-UHFFFAOYSA-N

Canonical SMILES

C(CO[N+](=O)[O-])NC(=O)OCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Chloromethyl 2-(nitrooxy)ethylcarbamate with structurally related compounds based on functional groups, synthesis pathways, and reactivity:

Compound Name Molecular Formula Key Functional Groups Synthesis Yield Stability/Reactivity References
This compound C4H7ClN2O5 (hypothetical) Carbamate, Chloromethyl, Nitrooxy Not reported Likely hydrolytically unstable due to nitrooxy group -
tert-Butyl 2-(2-hydroxyethoxy)ethylcarbamate C9H19NO4 Carbamate, Hydroxyethyl 89% Stable under anhydrous conditions; sensitive to acidic hydrolysis
Ethyl 2-(2-nitrophenoxy)acetate C10H11NO5 Ester, Nitrooxy Not reported Moderate stability; hydrolyzes in aqueous acetone
Methyl 2-(chloromethyl)acrylate C5H7ClO2 Chloromethyl, Ester Not reported Reactive in polymerization; prone to hydrolysis

Key Observations:

Chloromethyl groups (e.g., in methyl 2-(chloromethyl)acrylate) enhance electrophilicity, making compounds reactive toward nucleophiles . Carbamates (e.g., tert-butyl derivatives) exhibit higher stability than esters but are susceptible to enzymatic or acidic cleavage .

Synthetic Challenges :

  • This compound likely requires multi-step synthesis, similar to tert-butyl carbamates (), involving protection/deprotection strategies to manage reactive groups.
  • Yields for analogous compounds (e.g., 75–89% for tert-butyl carbamates ) suggest moderate efficiency, but nitrooxy incorporation may complicate purification.

Hydrolytic Stability: Esters with nitrooxy groups (e.g., ethyl 2-(2-nitrophenoxy)acetate) show reduced hydrolysis rates in acetone-water mixtures compared to purely aqueous systems . Chloromethyl esters (e.g., chloromethyl dichloroacetate) exhibit significant hydrolysis retardation in acetone, suggesting similar solvent effects for nitrooxy-carbamate derivatives .

Q & A

Q. What are the critical steps in synthesizing Chloromethyl 2-(nitrooxy)ethylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves two key stages: (1) formation of the nitrooxyethylcarbamate intermediate and (2) chloromethylation. For the nitrooxy group, reaction conditions must avoid premature decomposition by maintaining low temperatures (0–5°C) and using anhydrous solvents like dichloromethane . Chloromethylation may employ chloroformate reagents (e.g., chloromethyl chloroformate), requiring strict stoichiometric control to minimize side products like bis-chloromethyl adducts . Optimization includes monitoring via TLC or HPLC to track intermediate formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of NMR (¹H/¹³C), IR (to confirm nitrooxy and carbamate functional groups), and mass spectrometry. Purity assessment can be performed via HPLC with UV detection (λ = 210–230 nm for nitrooxy absorption) . X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

Due to its lachrymatory and potential mutagenic properties, use fume hoods, wear nitrile gloves (tested against chloroformates), and employ face shields with safety goggles . Immediate first aid for inhalation involves moving to fresh air and administering oxygen if needed . Store the compound in airtight containers under nitrogen to prevent hydrolysis .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Document precise stoichiometry, solvent purity (e.g., anhydrous DCM), and temperature control (±2°C). Use standardized reagents (e.g., chloromethyl chloroformate with ≥98% purity) and validate each batch via NMR . Publish detailed procedural logs, including reaction quenching and workup steps, to address variability .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during nitrooxy group incorporation?

The nitrooxy group’s instability under acidic or reducing conditions can lead to decomposition into nitrites or alcohols. Competing nucleophilic attacks (e.g., by residual water) may form undesired byproducts. Mechanistic studies using DFT calculations or isotopic labeling (¹⁵N) can map reaction pathways and identify kinetic bottlenecks .

Q. How can researchers resolve contradictions in reported yield data for this compound?

Discrepancies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or residual solvents affecting mass measurements. Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis and HPLC area normalization) . Report yields with explicit purity thresholds (e.g., "isolated at >95% purity") .

Q. What strategies mitigate thermal degradation during long-term storage?

Thermal stability studies (TGA/DSC) show decomposition above 40°C. Store at –20°C in amber vials with desiccants (e.g., molecular sieves). Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated degradation . Periodically test stored samples via HPLC to monitor purity .

Q. How does the chloromethyl group influence the compound’s reactivity in downstream applications?

The chloromethyl moiety enables nucleophilic substitution (e.g., with amines or thiols) to generate prodrugs or polymer conjugates. Kinetic studies using pseudo-first-order conditions reveal reaction rates 2–3× faster than non-chlorinated analogs . However, steric hindrance from the carbamate group may limit accessibility in bulky nucleophiles .

Q. What computational tools predict the compound’s environmental reactivity or toxicity?

QSAR models (e.g., EPI Suite) estimate biodegradation half-lives and ecotoxicity. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like cytochrome P450 enzymes . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How can isotopic labeling (e.g., ¹³C or ¹⁵N) elucidate metabolic pathways in biological studies?

Label the carbamate or nitrooxy group to track metabolic cleavage via LC-MS/MS. For example, ¹³C-labeled carbamate can distinguish hydrolysis products from endogenous compounds in cell lysates . Use pulse-chase experiments to quantify metabolic turnover rates .

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